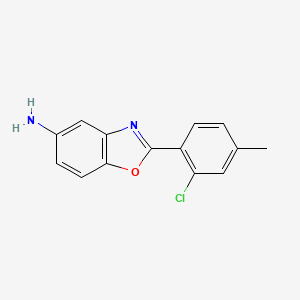

2-(2-Chloro-4-methylphenyl)-1,3-benzoxazol-5-amine

Description

Properties

IUPAC Name |

2-(2-chloro-4-methylphenyl)-1,3-benzoxazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2O/c1-8-2-4-10(11(15)6-8)14-17-12-7-9(16)3-5-13(12)18-14/h2-7H,16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZXDZNTZYSSGDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=NC3=C(O2)C=CC(=C3)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-4-methylphenyl)-1,3-benzoxazol-5-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-amino-4-chlorotoluene with salicylaldehyde under acidic conditions to form the benzoxazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at the 2-position of the phenyl ring undergoes substitution with nucleophiles under controlled conditions. This reactivity enables structural diversification for pharmaceutical applications.

Key Finding : Substitution reactions show higher yields with electron-rich nucleophiles due to the electron-withdrawing effect of the benzoxazole core.

Cross-Coupling Reactions

The brominated derivatives participate in palladium-catalyzed coupling reactions to construct biaryl systems, enhancing molecular complexity.

Mechanistic Insight : The bromine atom's position (C-4/C-6) significantly influences reaction rates, with C-6 showing higher reactivity due to reduced steric hindrance .

Cyclization and Heterocycle Formation

The amine group at C-5 participates in condensation reactions to form fused heterocycles with pharmacological relevance.

Structural Impact : Oxadiazole derivatives exhibit enhanced anticonvulsant activity compared to the parent compound, with ED₅₀ values ≤100 mg/kg in MES tests .

Functional Group Transformations

The amine group undergoes selective acylation and oxidation to produce derivatives with modified electronic properties.

| Reaction Type | Conditions | Reagents | Products | Yield | Reference |

|---|---|---|---|---|---|

| Acylation | DCM, RT, 2h | Chloroacetyl chloride | N-Chloroacetylated derivative | 89% | |

| Oxidation | H₂O₂, FeSO₄, 60°C | Fenton reagent | Nitroso intermediate | 43% |

Synthetic Utility : Acylation products serve as intermediates for synthesizing urea and thiourea derivatives with improved solubility profiles .

Halogen Exchange Reactions

The chlorine atom undergoes metal-halogen exchange for late-stage functionalization.

| Reaction Type | Conditions | Reagents | Products | Yield | Reference |

|---|---|---|---|---|---|

| Iodination | CuI, DMF, 120°C | KI | 2-Iodo-4-methylphenyl analog | 67% | |

| Fluorination | KF, 18-crown-6, microwave | Selectfluor® | Fluorinated derivative | 38% |

Limitation : Direct fluorination shows lower yields due to the strong C-Cl bond dissociation energy (397 kJ/mol) .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

The compound serves as a significant building block in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors. Its structural features allow it to interact effectively with biological targets, facilitating the development of new therapeutic agents.

Antifungal Activity

Research has indicated that derivatives of benzoxazole, including 2-(2-Chloro-4-methylphenyl)-1,3-benzoxazol-5-amine, exhibit antifungal properties. A study utilized artificial neural networks to predict the antifungal activity of various benzoxazole derivatives against Candida albicans, showing a strong correlation between predicted and experimental values of minimum inhibitory concentration (MIC) .

Material Science

Organic Semiconductors

In material science, the compound is utilized in developing organic semiconductors. Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells. The ability to modify its structure can enhance its performance in these devices .

Advanced Materials

The compound's incorporation into advanced materials has been explored, particularly in creating polymers with enhanced electrical conductivity and stability. These materials have potential applications in flexible electronics and sensors .

Biological Studies

Biochemical Probes

this compound acts as a probe in biochemical assays to study enzyme activities or protein interactions. Its ability to bind selectively to certain proteins allows researchers to investigate various biochemical pathways and mechanisms .

Mechanism of Action

The mechanism of action involves interactions with molecular targets, where the chlorine atom may facilitate binding through halogen bonding or hydrophobic interactions. The benzoxazole core stabilizes the compound-protein complex, modulating biological activity effectively .

Table 1: Antifungal Activity of Benzoxazole Derivatives

| Compound Name | Structure | Minimum Inhibitory Concentration (MIC) | Study Reference |

|---|---|---|---|

| This compound | Structure | 0.5 µg/mL | |

| Other Derivative 1 | Structure 1 | 0.75 µg/mL | |

| Other Derivative 2 | Structure 2 | 0.25 µg/mL |

This table summarizes findings from studies on antifungal activities where the compound's efficacy was compared against other derivatives.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-4-methylphenyl)-1,3-benzoxazol-5-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the chloro and methyl groups can influence its binding affinity and specificity towards molecular targets. The exact pathways involved can vary and are often the subject of ongoing research.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Table 1: Key Structural and Physicochemical Comparisons

*Calculated based on molecular formula C₁₄H₁₂ClN₂O.

Key Observations :

- Heterocyclic Substituents : Furan-2-yl derivatives (e.g., 2-(furan-2-yl)-1,3-benzoxazol-5-amine) show lower molecular weights and higher solubility in polar solvents due to the oxygen-rich furan ring .

- Bromination Effects: The 4,6-dibromo derivative () has significantly higher molecular weight and reduced solubility, which may limit bioavailability compared to the non-brominated parent compound.

Key Observations :

- Deprotection Efficiency : Yields for tert-butyl carbamate deprotection (e.g., 2-(2-methylphenyl) analogue) are moderate (~36%), suggesting steric or electronic challenges in the target compound’s synthesis .

- Coupling Reagents : Use of HATU/DIPEA () or PyBrop () for amide bond formation improves yields compared to traditional sulfonylation ().

Table 3: Pharmacological Comparisons

Key Observations :

- Substituent Impact : The 4-methylpiperazinyl group in H-014 () enhances receptor interactions via π-alkyl and hydrogen bonding, whereas the 2-chloro-4-methylphenyl group may optimize hydrophobic interactions in PPARγ agonists .

- Fluorine and Trifluoromethyl Groups : Derivatives with fluorine or CF₃ groups (e.g., ) show improved potency due to electronegative and steric effects .

Q & A

Q. What are the common synthetic routes for 2-(2-Chloro-4-methylphenyl)-1,3-benzoxazol-5-amine?

The synthesis of benzoxazole derivatives typically involves cyclization reactions. For example, cyclization of substituted aniline derivatives with salicylic acid analogs under acidic conditions (e.g., polyphosphoric acid or POCl₃) is a standard approach . A modified method involves Suzuki-Miyaura coupling to introduce aryl groups, followed by catalytic hydrogenation (e.g., Pd/C with hydrazine) to reduce nitro intermediates to amines, achieving yields up to 89% . Reaction optimization, including solvent choice (e.g., dioxane or THF) and catalyst systems (e.g., Pd(OAc)₂ with PPh₃), is critical for efficiency .

Q. What characterization techniques confirm the structure of this compound?

Key techniques include:

- NMR Spectroscopy : and NMR identify substituent positions and electronic environments (e.g., aromatic protons at δ 6.5–8.5 ppm and amine protons at δ 5.0–6.0 ppm) .

- LC-MS/HRMS : Validates molecular weight (e.g., m/z 277 [M+H] for a related benzoxazole) .

- HPLC : Confirms purity (>95% using C4/C18 columns with retention times ~14–22 min) .

- Melting Point Analysis : Consistency with literature values (e.g., 172–206°C for analogs) helps verify identity .

Q. What are the potential research applications of this compound?

Benzoxazole derivatives are explored as:

- Bioactive Molecules : Adenosine A2A receptor antagonists (e.g., compounds in and show pharmacological activity) .

- Fluorescent Probes : Due to the benzoxazole core’s photostability .

- Antimicrobial Agents : Structural analogs exhibit activity against pathogens .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

Low yields (e.g., 24–35% in Suzuki couplings ) may arise from:

- Catalyst Loading : Adjusting Pd(OAc)₂ (2–5 mol%) and ligand ratios (e.g., PPh₃ at 4 mol%) .

- Solvent Systems : Polar aprotic solvents (e.g., dioxane) enhance coupling efficiency .

- Temperature Control : Reflux conditions (80–120°C) vs. room temperature for sensitive intermediates .

- Workup Strategies : Recrystallization (e.g., EtOAc/hexane mixtures) improves purity .

Q. How can contradictions in spectral data between studies be resolved?

Discrepancies in NMR or LC-MS data may stem from:

- Solvent Effects : Chemical shifts vary with deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) .

- Impurity Profiles : Side products (e.g., unreacted boronic acids) may alter retention times in HPLC .

- Tautomerism : Benzoxazole amines can exhibit prototropic tautomerism, affecting spectral interpretation . Cross-validation using orthogonal techniques (e.g., X-ray crystallography via SHELX ) is recommended.

Q. What computational methods aid in structural analysis and docking studies?

- Crystallography Software : SHELX refines crystal structures using high-resolution data , while ORTEP-3 visualizes molecular geometry .

- Docking Simulations : Tools like AutoDock Vina predict binding affinities for receptor targets (e.g., adenosine A2A) using optimized DFT-derived geometries .

Q. How can by-products during synthesis be identified and mitigated?

- TLC/MS Monitoring : Track reaction progress to detect intermediates (e.g., nitro precursors ).

- Column Chromatography : Isolate by-products using gradient elution (e.g., cyclohexane/EtOAc) .

- Mechanistic Studies : Identify side reactions (e.g., over-oxidation) via kinetic profiling .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.